molecular formula C9H16N4O2S B2491903 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide CAS No. 1796993-86-6

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide

Cat. No.: B2491903
CAS No.: 1796993-86-6
M. Wt: 244.31
InChI Key: ZCQUSLJFOVOASM-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research, designed for research applications only. This molecule features a pyrimidine heterocycle, a common scaffold in pharmaceuticals, substituted with a dimethylamino electron-donating group, which can influence the ring's electronic properties and binding affinity . This core structure is linked to an ethanesulfonamide functional group via a methylene bridge. The sulfonamide group (-SO2NH2) is a privileged pharmacophore in drug discovery, known for its ability to target a wide range of enzymes . Sulfonamides, or sulphonamides, are a class of synthetic antimicrobial agents that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating diverse conditions . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening campaigns against various biological targets. Its structure suggests potential for investigation in several areas, including the development of enzyme inhibitors and as a tool compound for probing biochemical pathways. The presence of both hydrogen bond donors and acceptors, along with the ionizable sulfonamide group, makes it a versatile candidate for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUSLJFOVOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide requires strategic disconnection into three primary fragments:

  • 4-Dimethylaminopyrimidine core
  • Methylene bridge (-CH₂-)
  • Ethanesulfonamide group (-SO₂NH₂C₂H₅)

Retrosynthetic pathways suggest two plausible approaches:

  • Route A : Direct functionalization of a pre-synthesized 4-dimethylaminopyrimidine scaffold via alkylation followed by sulfonylation.
  • Route B : Sequential construction of the pyrimidine ring from smaller precursors, incorporating the dimethylamino group early in the synthesis.

Key intermediates include:

  • 2-(Chloromethyl)-4-(dimethylamino)pyrimidine (alkylation precursor)
  • Ethanesulfonyl chloride (sulfonylation reagent)
  • 2-(Aminomethyl)-4-(dimethylamino)pyrimidine (for direct sulfonamide formation).

Synthetic Routes and Reaction Optimization

Route A: Alkylation-Sulfonylation Sequence

Step 1: Synthesis of 2-(Chloromethyl)-4-(dimethylamino)pyrimidine

The pyrimidine core is alkylated using chloromethylation agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂). Patent WO2014106800A2 highlights analogous Pd-catalyzed coupling reactions for introducing methylene groups, though direct alkylation is more cost-effective for this step.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
  • Temperature: 0–25°C
  • Yield: 65–78%.
Step 2: Sulfonylation with Ethanesulfonyl Chloride

The chloromethyl intermediate reacts with ethanesulfonamide in a nucleophilic substitution. US20030069299A1 emphasizes the use of polar aprotic solvents (e.g., DMF, ACN) and tertiary amines to scavenge HCl, preventing side reactions.

Optimized Protocol :

  • Reagents: Ethanesulfonyl chloride (1.2 equiv), DIPEA (2.5 equiv)
  • Solvent: Acetonitrile (ACN)
  • Temperature: 25°C, 12 h
  • Work-up: Aqueous extraction (ethyl acetate/water), drying (Na₂SO₄), silica gel chromatography (30% ethyl acetate/hexane)
  • Yield: 82%.

Route B: Pyrimidine Ring Construction via Cyclocondensation

Step 1: Formation of 4-Dimethylamino-2-aminopyrimidine

A Biginelli-like cyclocondensation between dimethylguanidine hydrochloride and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions generates the pyrimidine ring. WO2014106800A2 reports similar methods using amidines and 1,3-dicarbonyl compounds.

Reaction Conditions :

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Solvent: Ethanol (EtOH)
  • Temperature: Reflux (80°C), 6 h
  • Yield: 70%.
Step 2: Reductive Amination and Sulfonylation

The 2-amino group undergoes reductive amination with formaldehyde to introduce the methylene bridge, followed by sulfonylation:

  • Reductive Amination :

    • Reagents: Formaldehyde (1.5 equiv), NaBH₃CN (1.2 equiv)
    • Solvent: Methanol (MeOH)
    • Yield: 88%.
  • Sulfonylation :

    • As described in Route A, Step 2.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • Polar aprotic solvents (ACN, DMF) enhance sulfonylation efficiency by stabilizing ionic intermediates.
  • DIPEA outperforms TEA in suppressing HCl-mediated degradation, as noted in US20030069299A1.

Temperature and Catalysis

  • Pd-catalyzed couplings (e.g., Suzuki-Miyaura) are avoided in favor of simpler alkylation to reduce costs.
  • Room-temperature reactions minimize thermal decomposition of the dimethylamino group.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 1:3 v/v) resolves unreacted sulfonyl chloride and byproducts.
  • HPLC Analysis :
    • Column: XTerra RP18 (250 × 4.6 mm, 5 µm)
    • Mobile Phase: 0.1 M KH₂PO₄ (pH 6.5)/ACN (70:30)
    • Retention Time: 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.62 (q, 2H, -SO₂NHCH₂-), 3.01 (s, 6H, N(CH₃)₂), 1.42 (t, 3H, -CH₂CH₃).
  • HRMS : m/z calc. for C₉H₁₆N₄O₂S [M+H]⁺: 257.1024, found: 257.1021.

Comparative Evaluation of Synthetic Routes

Parameter Route A (Alkylation-Sulfonylation) Route B (Cyclocondensation)
Total Yield 67% 58%
Step Count 2 3
Purification Complexity Moderate High
Scalability High Moderate

Route A is preferred for industrial applications due to fewer steps and higher scalability, whereas Route B offers flexibility for structural analogs.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-sulfonylation is minimized by controlled addition of ethanesulfonyl chloride.
  • Moisture Sensitivity : Reactions are conducted under nitrogen atmosphere to protect intermediates from hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Acylation and Alkylation: The compound can be acylated or alkylated to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while acylation can introduce acyl groups to the nitrogen atom of the pyrimidine ring .

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and nucleophilic substitutions.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its nucleophilicity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide-Pyrimidine Derivatives

Compound A : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
  • Molecular Formula : C₂₄H₂₃N₅O₅S
  • Molecular Weight : 493.53 g/mol
  • Key Features :
    • Pyridine ring instead of pyrimidine.
    • Sulfamoyl group attached to a phenyl ring.
    • Higher molecular weight (493.53 vs. 243.3 g/mol) reduces membrane permeability.
    • Elemental analysis: C (58.59%), H (4.81%), N (14.32%), S (6.69%) .
Compound B : N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide ()
  • Molecular Formula: Not explicitly stated, but inferred to include a phosphoryl and fluorophenyl group.
  • Key Features :
    • Methanesulfonamide (shorter chain vs. ethanesulfonamide).
    • Bulky substituents (diphenylphosphoryl, isopropyl) increase steric hindrance.
    • Crystallographic stability: R factor = 0.065, indicating a well-resolved structure .
Compound C : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()
  • Molecular Formula : Contains a formyl and isopropyl group on pyrimidine.
  • Key Features: Formyl group increases electrophilicity, enabling nucleophilic reactions.

Functional Group Analysis

Compound Sulfonamide Chain Pyrimidine Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound Ethanesulfonamide 4-Dimethylamino, 2-methyl 243.3 Dimethylamino, primary sulfonamide
Compound A () Sulfamoyl-phenyl Pyridine, dioxoisoindolinyl 493.53 Pyridine, dioxoisoindolinyl
Compound B () Methanesulfonamide Diphenylphosphoryl, 4-fluorophenyl ~550 (estimated) Phosphoryl, fluorophenyl
Compound C () Methanesulfonamide Formyl, isopropyl ~400 (estimated) Formyl, isopropyl

Key Observations :

  • The ethanesulfonamide chain in the target compound provides a balance between hydrophilicity and lipophilicity, unlike shorter (methanesulfonamide) or bulkier chains.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a dimethylamino group and an ethanesulfonamide moiety. This unique structure contributes to its reactivity and biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂S
Molecular Weight270.32 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on pyrido[2,3-d]pyrimidines showed that certain derivatives possess potent inhibitory effects on various cancer cell lines, including A549 and NCI-H1975 cells, with IC50 values indicating effective cytotoxicity .

Case Study: EGFR Inhibition

Inhibitors targeting the epidermal growth factor receptor (EGFR) have been extensively studied. For instance, a compound with a similar structure demonstrated an IC50 value of 13 nM against the EGFR L858R/T790M mutant, highlighting its potential as a targeted therapy for resistant cancer types .

Enzyme Inhibition

This compound is also being investigated for its role as an enzyme inhibitor. It has been shown to modulate kinase activities, which are crucial in various signaling pathways related to cancer progression and other diseases .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival. The presence of the dimethylamino group enhances its interaction with target enzymes, potentially leading to increased selectivity and efficacy.

Comparative Analysis with Similar Compounds

A comparison with other compounds like 4-dimethylaminopyridine (DMAP) reveals that while DMAP is widely used as a nucleophilic catalyst, this compound shows unique properties due to its additional sulfonamide group, which may provide distinct biological activities not observed in simpler structures.

Table 2: Comparison of Biological Activities

CompoundIC50 (nM)Activity Type
This compoundTBDKinase Inhibition
Pyrido[2,3-d]pyrimidine derivative B113EGFR Inhibition
4-Dimethylaminopyridine (DMAP)TBDNucleophilic Catalyst

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound. For example:

  • In vitro Studies : Various assays have demonstrated its ability to inhibit cell growth in cancer lines.
  • In vivo Models : Animal studies are ongoing to evaluate its therapeutic potential and safety profile.
  • Mechanistic Studies : Investigations into its interaction with specific kinases reveal insights into how structural modifications can enhance or diminish activity.

Q & A

Q. What are the key synthetic routes for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonamide bond formation between a pyrimidine-methylamine precursor and ethanesulfonyl chloride. A standard protocol includes:

  • Step 1: Reacting the amine-containing pyrimidine intermediate (e.g., (4-(dimethylamino)pyrimidin-2-yl)methylamine) with ethanesulfonyl chloride in tetrahydrofuran (THF) under inert conditions.
  • Step 2: Adding a base like triethylamine to neutralize HCl byproducts and drive the reaction to completion .
  • Optimization: Control reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and reaction time (2–4 hours). Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what are the characteristic spectral signatures?

Methodological Answer:

  • 1H NMR: Look for signals corresponding to the dimethylamino group (δ ~2.8–3.1 ppm, singlet, 6H), pyrimidine protons (δ ~8.3–8.6 ppm, multiplet), and methylene bridge (δ ~4.5–4.7 ppm, singlet, 2H). Ethanesulfonamide protons appear as a triplet (δ ~3.3–3.5 ppm, 2H) .
  • 13C NMR: Key signals include the sulfonamide sulfur-linked carbon (δ ~55–60 ppm) and pyrimidine carbons (δ ~160–170 ppm) .
  • IR Spectroscopy: Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3250–3350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC50 values in enzyme inhibition assays) may arise from differences in assay conditions (pH, temperature) or cellular models. To address this:

  • Standardize Assays: Use validated protocols (e.g., consistent CA IX isoform sources, buffer systems) .
  • Control Experiments: Include reference inhibitors (e.g., acetazolamide for CA IX) and assess off-target effects via counter-screening .
  • Computational Validation: Perform molecular docking to compare binding modes under different conditions .

Q. What strategies are employed to elucidate the binding mechanism of this compound with target enzymes like carbonic anhydrase IX?

Methodological Answer:

  • Crystallographic Studies: Co-crystallize the compound with CA IX to determine binding interactions (e.g., hydrogen bonds with zinc-coordinated water, hydrophobic interactions with active-site residues) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis: Engineer CA IX variants (e.g., Thr200Ala) to test critical residue contributions to binding .

Q. How do modifications to the ethanesulfonamide moiety affect the compound’s selectivity and potency in enzyme inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Replace ethanesulfonamide with bulkier groups (e.g., aryl sulfonamides) to enhance hydrophobic interactions.
    • Introduce electron-withdrawing substituents (e.g., -CF3) to modulate pKa and improve binding .
  • Enzyme Kinetics: Compare inhibition constants (Ki) using purified CA isoforms (e.g., CA II vs. CA IX) to assess selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

Methodological Answer:

  • Re-evaluate Force Fields: Use higher-accuracy molecular dynamics simulations (e.g., AMBER vs. CHARMM) to refine docking predictions .
  • Experimental Validation: Repeat assays with rigorously purified compound batches to rule out impurities .
  • Meta-Analysis: Compare data across multiple studies to identify consensus trends (e.g., consistent CA IX inhibition despite variable IC50 ranges) .

Key Research Findings

Property Data Reference
CA IX Inhibition (IC50) 10.93–25.06 nM
Synthetic Yield 70–85% (after chromatography)
1H NMR Key Peaks δ 2.8–3.1 (dimethylamino), δ 8.3–8.6 (pyrimidine)

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